Cas no 102170-23-0 (5-Hydroxy-6-methylpiperidin-2-one)

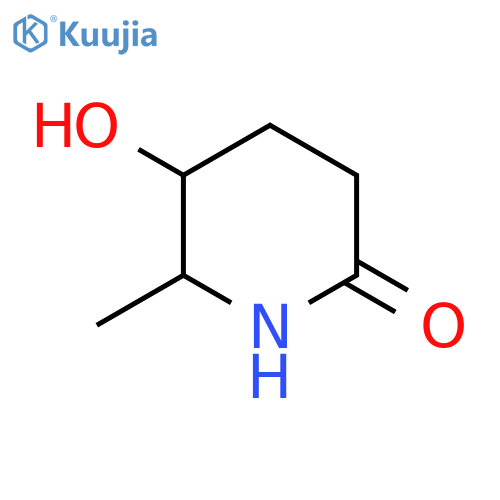

102170-23-0 structure

商品名:5-Hydroxy-6-methylpiperidin-2-one

CAS番号:102170-23-0

MF:C6H11NO2

メガワット:129.157041788101

MDL:MFCD15529630

CID:1015662

PubChem ID:55286566

5-Hydroxy-6-methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-6-methylpiperidin-2-one

- 5-HYDROXY-6-METHYL-2-PIPERIDINONE

- 5-Hydroxy-6-methyl-piperidin-2-one

- 2-Piperidinone, 5-hydroxy-6-methyl-

- ACMC-20m56o

- AK132537

- CTK0G7760

- KB-43406

- RL00108

- AKOS006354719

- J-517609

- DTXSID40717483

- 102170-23-0

- SB42854

-

- MDL: MFCD15529630

- インチ: 1S/C6H11NO2/c1-4-5(8)2-3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)

- InChIKey: JGGRPPXGCJNMLJ-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(NC1C)=O

計算された属性

- せいみつぶんしりょう: 129.07903

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- PSA: 49.33

- LogP: -0.07830

5-Hydroxy-6-methylpiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180603-1g |

5-hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 95% | 1g |

$1118 | 2023-01-13 | |

| TRC | H947833-25mg |

5-Hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 25mg |

$ 250.00 | 2022-06-04 | ||

| Alichem | A129006015-1g |

5-Hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 95% | 1g |

$1198.08 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0979950-5g |

5-hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 95% | 5g |

$2880 | 2025-02-22 | |

| eNovation Chemicals LLC | Y0979950-1g |

5-hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 95% | 1g |

$1880 | 2023-09-02 | |

| TRC | H947833-2.5mg |

5-Hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 2.5mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM180603-1g |

5-hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 95% | 1g |

$1342 | 2021-08-05 | |

| TRC | H947833-5mg |

5-Hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 5mg |

$ 70.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0979950-5g |

5-hydroxy-6-methylpiperidin-2-one |

102170-23-0 | 95% | 5g |

$2880 | 2024-08-02 |

5-Hydroxy-6-methylpiperidin-2-one 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

102170-23-0 (5-Hydroxy-6-methylpiperidin-2-one) 関連製品

- 19365-07-2(5-Hydroxypiperidin-2-one)

- 61389-70-6(C14 Dihydroceramide)

- 102774-92-5((R)-5-Hydroxypiperidin-2-one)

- 145774-33-0(C8 DIHYDROCERAMIDE)

- 5966-29-0(C16 Dihydroceramide)

- 24211-54-9((5S)-5-hydroxypiperidin-2-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量